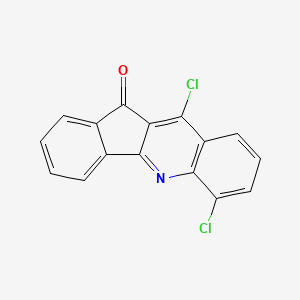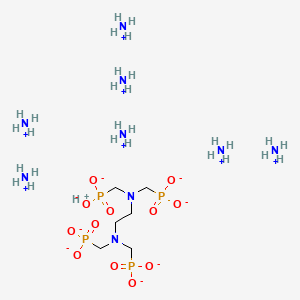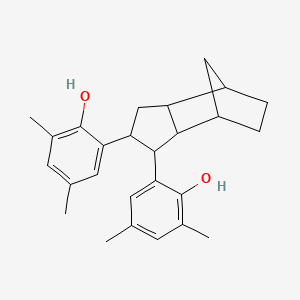
2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) is an organic compound with the molecular formula C26H32O2. It is known for its unique structure, which includes an octahydro-4,7-methano-1H-indenediyl core and two xylenol groups. This compound is used in various industrial and scientific applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) typically involves the reaction of octahydro-4,7-methano-1H-indene with xylenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The xylenol groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclodecane dimethanol dimethacrylate
- Octahydro-4,7-methano-1H-indene derivatives
Uniqueness
2,2’-(Octahydro-4,7-methano-1H-indenediyl)bis(4,6-xylenol) is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
93920-18-4 |
|---|---|
Fórmula molecular |
C26H32O2 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxy-3,5-dimethylphenyl)-4-tricyclo[5.2.1.02,6]decanyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C26H32O2/c1-13-7-15(3)25(27)21(9-13)20-12-19-17-5-6-18(11-17)23(19)24(20)22-10-14(2)8-16(4)26(22)28/h7-10,17-20,23-24,27-28H,5-6,11-12H2,1-4H3 |
Clave InChI |
AJYZDMPJXLEGMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C2CC3C4CCC(C4)C3C2C5=CC(=CC(=C5O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


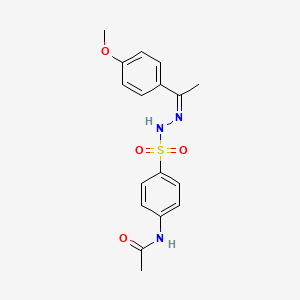


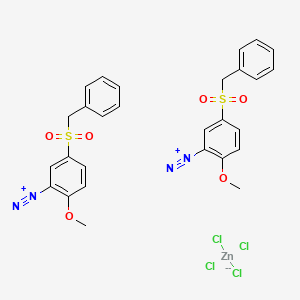
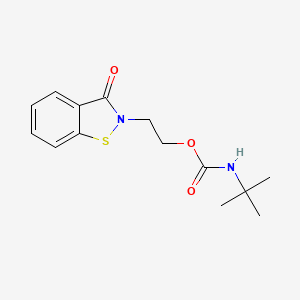


![(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12692713.png)
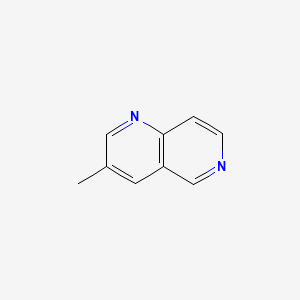
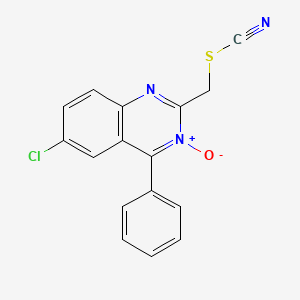
![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)
